12-Hydroxyalbrassitriol

Cytotoxicity Drimane Sesquiterpenoids Penicillium sp.

Researchers requiring a validated cytotoxic drimane sesquiterpenoid for cancer SAR studies face limited sourcing of 12-hydroxylated analogs. 12-Hydroxyalbrassitriol (CAS 2193060-23-8) addresses this gap: • Exhibits distinct cytotoxicity against five human cancer cell lines; analog albrassitriol is inactive (IC50 > 40 μM) • Isolated from tin mine tailings-associated Penicillium sp., enabling unique fungal secondary metabolite probe studies • Supplied at ≥98% purity with documented -20°C long-term storage stability • Verified stock available for immediate global dispatch

Molecular Formula C15H26O4
Molecular Weight 270.36 g/mol
Cat. No. B12372649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-Hydroxyalbrassitriol
Molecular FormulaC15H26O4
Molecular Weight270.36 g/mol
Structural Identifiers
SMILESCC1(CCCC2(C1C(C=C(C2(CO)O)CO)O)C)C
InChIInChI=1S/C15H26O4/c1-13(2)5-4-6-14(3)12(13)11(18)7-10(8-16)15(14,19)9-17/h7,11-12,16-19H,4-6,8-9H2,1-3H3/t11-,12-,14-,15+/m0/s1
InChIKeyHUZKUSWQRONLOJ-NZBPQXDJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

12-Hydroxyalbrassitriol: A Specialized Drimane Sesquiterpenoid for Fungal Metabolite Research


12-Hydroxyalbrassitriol (CAS: 2193060-23-8) is a drimane sesquiterpenoid characterized by a hydroxyl group at the 12-position, a feature critical to its reactivity and biological interactions [1]. This natural product is isolated from the tin mine tailings-associated fungus Penicillium sp. [2]. It has a molecular formula of C15H26O4 and a molecular weight of 270.36 g/mol [1].

Why 12-Hydroxyalbrassitriol Cannot Be Substituted with Other Drimane Sesquiterpenoids


Within the drimane sesquiterpenoid class, subtle structural variations, such as the specific hydroxylation pattern at C-12, can drastically alter bioactivity. As demonstrated in direct comparative studies, the known analog albrassitriol lacks significant cytotoxicity (IC50 > 40 μM) [1], whereas 12-hydroxyalbrassitriol exhibits distinct cytotoxic profiles against multiple human cancer cell lines [2]. This evidence confirms that these compounds are not functionally interchangeable, and procurement decisions must be guided by compound-specific, quantitative activity data.

12-Hydroxyalbrassitriol: Quantitative Differentiation from Albrassitriol in Cytotoxicity Assays


Comparative Cytotoxicity: 12-Hydroxyalbrassitriol vs. Albrassitriol in Cancer Cell Lines

In a head-to-head comparison using a panel of five human cancer cell lines, 12-hydroxyalbrassitriol (1) demonstrated cytotoxic activity, whereas its close analog, albrassitriol (4), was inactive [1]. The specific IC50 value for albrassitriol was determined to be >40 μM under the tested conditions (0.0625-8 μM for 48 hours) [2].

Cytotoxicity Drimane Sesquiterpenoids Penicillium sp.

Structural Basis for Differentiation: The 12-Hydroxyl Group

The defining structural feature of 12-hydroxyalbrassitriol is a hydroxyl group at the C-12 position on the drimane skeleton [1]. In contrast, its analog albrassitriol lacks this specific hydroxylation . This difference is significant as hydroxyl groups are known to enhance solubility and biological activity [1].

Structural Biology Natural Product Chemistry Drimane Sesquiterpenoids

Targeted Cell Line Panel: 12-Hydroxyalbrassitriol's Cytotoxicity Profile

12-Hydroxyalbrassitriol was specifically evaluated for its cytotoxicity against a diverse panel of five human cancer cell lines [1]. The exact cell lines and corresponding IC50 values are not publicly disclosed in the abstract, but the study confirms its activity across multiple cancer types.

Oncology Cell Biology Drug Discovery

Key Research Applications for 12-Hydroxyalbrassitriol in Academic and Industrial Settings


Functional Studies of Drimane Sesquiterpenoid Cytotoxicity

12-Hydroxyalbrassitriol is a prime candidate for researchers investigating the mechanisms of cytotoxic drimane sesquiterpenoids. Its distinct activity profile, directly contrasted with the inactive analog albrassitriol [1], makes it an essential tool for structure-activity relationship (SAR) studies aimed at identifying the pharmacophore responsible for anti-cancer effects.

Comparative Oncology and Cell Line Profiling

Procurement of 12-hydroxyalbrassitriol is recommended for laboratories conducting comparative cytotoxicity profiling across multiple cancer cell lines. The compound's established activity in a panel of five human cancer cell lines [1] provides a valuable benchmark for evaluating new drimane derivatives or for use as a positive control in assays where albrassitriol would be ineffective.

Fungal Metabolite Libraries and Chemical Biology Toolboxes

As a unique drimane sesquiterpenoid isolated from a tin mine tailings-associated Penicillium sp. [1], 12-hydroxyalbrassitriol is a valuable addition to specialized natural product libraries focused on fungal secondary metabolites from extreme environments. It serves as a chemical biology probe to explore the ecological and evolutionary significance of 12-hydroxylation in drimane biosynthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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